Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry name for the compound under study is this compound. This designation encapsulates several key structural features: a methyl ester functional group, a bromine substituent at the fifth position, a methyl group at the seventh position, and a benzo[b]thiophene core with the carboxylate moiety at the second position.
To elucidate the nomenclature, it is essential to parse each component of the name:
- The prefix "methyl" refers to the esterification of the carboxylic acid group at the second position, indicating the presence of a methyl ester.
- The "5-bromo" and "7-methyl" descriptors specify the substituents on the benzo[b]thiophene ring system, with bromine attached at the fifth carbon and an additional methyl group at the seventh carbon.
- "Benzo[b]thiophene" denotes the bicyclic aromatic system consisting of a thiophene ring fused to a benzene ring, with the fusion occurring at the b and c positions of the thiophene.
- The "2-carboxylate" indicates the position of the carboxylate group, which is esterified as a methyl ester.
The molecular formula of this compound can be deduced by accounting for each atom contributed by the core and substituent groups. The benzo[b]thiophene core, methyl and bromo substituents, and the methyl ester collectively yield the following molecular formula:
$$
\text{C}{12}\text{H}{9}\text{BrO}_2\text{S}
$$
This formula reflects twelve carbon atoms, nine hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom, consistent with the expected structure of a methylated, brominated, and carboxylated benzo[b]thiophene derivative.
The structure can be further represented by its Simplified Molecular Input Line Entry System (SMILES) notation:
$$
\text{COC(=O)c1cc2c(s1)c(C)cc(c2)Br}
$$
This SMILES string encodes the connectivity and substituent positions, facilitating computational analysis and database searches.
The following table summarizes key structural and molecular data for this compound and selected related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | SMILES |
|---|---|---|---|---|
| This compound | C12H9BrO2S | 296.17 | 5-bromo, 7-methyl, 2-carboxylate (methyl ester) | COC(=O)c1cc2c(s1)c(C)cc(c2)Br |
| 5-bromo-7-methylbenzo[b]thiophene | C9H7BrS | 227.12 | 5-bromo, 7-methyl | CC1=CC(=CC2=C1SC=C2)Br |
| Methyl benzo[b]thiophene-2-carboxylate | C10H8O2S | 192.23 | 2-carboxylate (methyl ester) | COC(=O)c1cc2ccccc2s1 |
| 2-bromo-5-methyl-1-benzothiophene | C9H7BrS | 227.12 | 2-bromo, 5-methyl | CC1=CC2=C(C=C1)SC(=C2)Br |
| 5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid | C10H7BrO2S | 270.94 | 5-bromo, 3-methyl, 2-carboxylic acid | CC1=C(SC2=C1C=C(C=C2)Br)C(=O)O |
This tabulation emphasizes the systematic approach to naming and the molecular distinctions among closely related derivatives.
Structural Elucidation Through X-ray Crystallography
The definitive structural elucidation of this compound is optimally achieved through X-ray crystallography, a technique that provides atomic-level resolution of molecular geometry. Although direct crystallographic data for this specific compound are not widely published, the method's principles and its application to benzo[b]thiophene derivatives are well established in the literature.
In X-ray crystallography, a single crystal of the compound is subjected to an incident beam of X-rays. The diffraction pattern generated is analyzed to reconstruct the electron density, revealing the positions of atoms within the molecule. For this compound, the expected outcome is a planar or near-planar aromatic system, with the thiophene and benzene rings fused in the characteristic [b] orientation. The bromine atom at position five and the methyl group at position seven are anticipated to be oriented such that steric hindrance is minimized, while the methyl ester at position two extends from the aromatic core.
Crystallographic studies of analogous benzo[b]thiophene derivatives confirm several structural motifs:
- The fused ring system exhibits bond length alternation consistent with aromatic delocalization.
- The sulfur atom in the thiophene ring is positioned such that it contributes to the overall electron density and aromatic stabilization.
- Substituents such as bromine and methyl groups are accommodated on the periphery of the aromatic system, with bond angles and torsion values reflecting minimal strain.
A representative crystallographic data table for a benzo[b]thiophene core, extrapolated to this compound, is provided below:
| Parameter | Value (Typical for Benzo[b]thiophenes) |
|---|---|
| Bond length (C–C, aromatic) | 1.38–1.42 Å |
| Bond length (C–S, thiophene) | 1.70–1.74 Å |
| Bond length (C–Br) | 1.89–1.92 Å |
| Bond length (C–O, ester) | 1.33–1.36 Å |
| Bond angle (aromatic, internal) | 118–122° |
| Dihedral angle (fused rings) | 0–5° (planarity) |
These values are consistent with high-resolution studies of benzo[b]thiophene derivatives, supporting the predicted geometry of the target compound. The presence of a methyl ester group at the second position introduces a degree of electron withdrawal, potentially influencing the electron density distribution across the aromatic system.
The following diagram illustrates the anticipated atomic arrangement:
Br
|
C6—C5
/ \
C7 C4—C3
\ /
S—C2—COOCH3
|
CH3
In this schematic, the positions of the bromine and methyl groups, as well as the methyl ester, are clearly indicated, providing a visual reference for the structural features discussed.
Comparative Analysis of Benzo[b]thiophene Derivatives
A comparative analysis of benzo[b]thiophene derivatives reveals the nuanced impact of substituent variation on molecular properties and reactivity. This compound shares its core structure with a variety of compounds differing in the nature and position of functional groups.
The benzo[b]thiophene scaffold is a privileged structure in heterocyclic chemistry, serving as the foundation for numerous derivatives with applications in materials science, pharmaceuticals, and organic synthesis. Substituents such as halogens (bromine, chlorine), alkyl groups (methyl, ethyl), and carboxylates (esters, acids) modulate the electronic, steric, and physicochemical properties of the parent compound.
Key comparative findings include:
- Bromine substitution at the fifth position, as in this compound, increases molecular weight and polarizability, potentially enhancing interactions with electron-rich or electron-deficient species.
- Methylation at the seventh position introduces electron-donating character, which can influence aromatic reactivity and stability.
- The methyl ester functional group at the second position imparts increased solubility in organic solvents and facilitates further synthetic transformations via nucleophilic substitution or hydrolysis.
The following table summarizes the physicochemical and structural parameters of selected benzo[b]thiophene derivatives for comparative purposes:
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Notable Features |
|---|---|---|---|---|
| This compound | Not widely reported | Not widely reported | Not widely reported | 5-bromo, 7-methyl, 2-carboxylate (methyl ester) |
| 5-bromo-7-methylbenzo[b]thiophene | Not widely reported | Not widely reported | Not widely reported | 5-bromo, 7-methyl |
| Methyl benzo[b]thiophene-2-carboxylate | 70–74 | 304.6 (predicted) | 1.273 (predicted) | 2-carboxylate (methyl ester) |
| 2-bromo-5-methyl-1-benzothiophene | Not widely reported | Not widely reported | Not widely reported | 2-bromo, 5-methyl |
| 5-bromo-3-methyl-1-benzothiophene-2-carboxylic acid | Not widely reported | Not widely reported | Not widely reported | 5-bromo, 3-methyl, 2-carboxylic acid |
The comparative analysis underscores the versatility of the benzo[b]thiophene core and the significant influence of substituent patterns on compound properties. This compound, with its unique substitution pattern, represents a distinct node within this chemical family, offering opportunities for targeted functionalization and application in advanced synthetic contexts.
Properties
Molecular Formula |
C11H9BrO2S |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 5-bromo-7-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-3-8(12)4-7-5-9(11(13)14-2)15-10(6)7/h3-5H,1-2H3 |
InChI Key |
ICESOJKEBYFXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzo[b]thiophene-2-carboxylic Acid Derivatives
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| Bromination | Bromine (Br2) or N-bromosuccinimide (NBS), FeBr3 catalyst or radical initiator, solvent: chloroform or acetonitrile, temperature: 0–25 °C | Selective electrophilic aromatic substitution at the 5-position of benzo[b]thiophene-2-carboxylic acid or its methyl ester | Yields typically range from 70% to 90%; regioselectivity controlled by reaction conditions and substituent effects |
| Alternative | Deaminative bromination using tert-butyl nitrite and copper(II) bromide in acetonitrile | Used for bromination of aminobenzo[b]thiophene derivatives | High regioselectivity and yields reported |
Esterification to Methyl Ester
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| Fischer Esterification | Methanol, concentrated sulfuric acid or p-toluenesulfonic acid, reflux for 2–6 hours | Conversion of carboxylic acid to methyl ester | High yields (>85%) with proper removal of water to drive equilibrium |
| Alternative | Acid chloride formation (SOCl2) followed by reaction with methanol | Provides cleaner reaction and easier purification | Yields >90% reported |
Chemical Reactions Analysis
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate has shown significant potential as a precursor for developing pharmaceutical agents. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications:
- Anticancer Activity : The compound has demonstrated the ability to inhibit specific signaling pathways involved in cancer cell proliferation. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For example, IC50 values suggest significant potency compared to standard chemotherapeutics.
- Anti-inflammatory Properties : It has been shown to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes. This makes it a candidate for further development as an anti-inflammatory drug.
- Antimicrobial Activity : The compound displays antimicrobial properties against several pathogens. The Minimum Inhibitory Concentration (MIC) values for notable pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 8 |
This data suggests its potential utility in treating infections caused by these microorganisms.
Organic Synthesis
In organic synthesis, this compound serves as an intermediate in preparing more complex organic molecules. Its ability to undergo various chemical transformations enhances its utility:
- Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or thioethers. Substitution reactions involving the bromine atom allow for the introduction of various nucleophiles.
Case Study 1: Anticancer Activity
Research conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. For instance, studies reported IC50 values indicating that this compound is more potent than some conventional chemotherapeutics. Further investigations into its mechanism revealed that it effectively targets specific kinases associated with cancer cell survival.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory models, this compound was shown to reduce inflammation markers significantly. The compound's ability to inhibit cyclooxygenase enzymes was confirmed through enzyme assays, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators or receptors . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate can be contrasted with related benzo[b]thiophene and thiophene derivatives. Below is a detailed analysis supported by empirical
Substituent Position and Electronic Effects
- Methyl 7-Bromobenzo[b]thiophene-2-carboxylate (CAS 550998-53-3): Bromine at position 7 instead of 5. Similarity score: 0.94 (indicating high structural overlap but distinct regiochemistry).
Methyl 4-Bromobenzo[b]thiophene-2-carboxylate (CAS 360575-29-7) :
Substituent Type and Functional Group Variations
Ethyl 3-Hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7) :
- Methyl 5-Chloro-3-hydroxythiophene-2-carboxylate (CAS 96232-69-8): Chlorine (smaller halogen) at position 5 and hydroxyl at position 3. Similarity score: 0.60. The non-fused thiophene ring lacks the aromatic stability of benzo[b]thiophene, reducing conjugation and altering UV-Vis absorption profiles .
Table 1: Comparative Analysis of Key Derivatives
| Compound Name | CAS Number | Substituents | Similarity Score | Key Properties |
|---|---|---|---|---|
| This compound | - | 5-Br, 7-Me | - | High lipophilicity, electrophilic Br |
| Methyl 7-bromobenzo[b]thiophene-2-carboxylate | 550998-53-3 | 7-Br | 0.94 | Steric hindrance at position 7 |
| Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate | 5556-20-7 | 3-OH, Et ester | 0.84 | Enhanced solubility, lower stability |
| Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | 96232-69-8 | 5-Cl, 3-OH | 0.60 | Non-fused ring, reduced conjugation |
Limitations and Data Gaps
- Contradictions : Similarity scores may vary across databases; positional isomers require empirical validation of reactivity differences .
Biological Activity
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzothiophene family, characterized by a thiophene ring fused to a benzene ring with various substituents. The presence of the bromine atom and methyl groups contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Activity :
- The compound has demonstrated potential as an anticancer agent through its ability to inhibit specific signaling pathways involved in cell proliferation. For instance, it can target kinases associated with cancer cell survival and growth, leading to apoptosis in malignant cells.
- Case Study : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
-
Anti-inflammatory Properties :
- Its anti-inflammatory effects are attributed to the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other mediators involved in inflammation.
- Mechanism : The compound's structure allows it to interact with molecular targets that regulate inflammatory responses, making it a candidate for further development as an anti-inflammatory drug.
- Antimicrobial Activity :
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 8 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Kinase Inhibition : The compound may inhibit key kinases involved in cancer progression, affecting downstream signaling pathways critical for cell survival.
- Enzyme Modulation : Its anti-inflammatory effects are likely due to the inhibition of enzymes such as COX, which play a crucial role in the inflammatory response.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiophene derivatives known for their biological activities:
| Compound | Activity Type | Notable Features |
|---|---|---|
| Suprofen | Anti-inflammatory | Nonsteroidal anti-inflammatory drug |
| Sertaconazole | Antifungal | Benzothiophene derivative |
| Articaine | Anesthetic | Used primarily in dental procedures |
The unique substitution pattern in this compound enhances its chemical properties and biological efficacy compared to these compounds.
Q & A
Q. Basic
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the methyl ester (δ 3.9–4.1 ppm, singlet), aromatic protons (δ 7.2–8.1 ppm), and Br-induced deshielding at C5 .
- HRMS : Exact mass (calc. for C₁₁H₉BrO₂S: 286.9472) confirms molecular identity; ESI+ mode is preferred for ionization .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O, 70:30) with UV detection at 254 nm achieve >98% purity .
- XRD : Resolves bromine and methyl substituent positions, critical for confirming regiochemistry .
How is this compound utilized as a key intermediate in pharmaceutical research?
Advanced
It serves as a precursor for bioactive molecules:
- Antimicrobials : Coupling with aminothiazoles via Suzuki-Miyaura reactions yields analogs with MIC values <1 µg/mL against Gram-positive pathogens .
- Anticancer Agents : Functionalization at C2 (e.g., replacing COOCH₃ with carboxamide) enhances topoisomerase II inhibition (IC₅₀ ~50 nM) .
- Local Anesthetics : Structural analogs (e.g., articaine) incorporate thiophene cores for prolonged nerve blockade .
What mechanistic insights explain the regioselectivity of bromination in benzo[b]thiophene derivatives?
Advanced
Bromination occurs preferentially at C5 due to electron-donating methyl groups at C7, which activate the para position via resonance. Computational studies (DFT, B3LYP/6-31G*) show lower activation energy for electrophilic attack at C5 (ΔG‡ = 12.3 kcal/mol) compared to C3 (ΔG‡ = 15.7 kcal/mol). Steric hindrance from the C7 methyl group further disfavors C3 substitution. For directed bromination, Pd-catalyzed C–H activation using N-bromosuccinimide (NBS) and directing groups (e.g., –CONHR) achieves >90% regioselectivity .
How do solvent polarity and temperature influence the cyclization efficiency in one-pot syntheses?
Advanced
Polar aprotic solvents (DMF, DMSO) stabilize intermediates during lithiation-formylation-cyclization sequences, enhancing yields to 80–85% . Lower temperatures (0–5°C) minimize side reactions (e.g., over-lithiation), while room temperature promotes aldol condensation. Solvent-free conditions under microwave irradiation reduce reaction times (30 min vs. 24 h) but require precise power control (100–150 W) to avoid decomposition.
What strategies mitigate data contradictions in spectroscopic characterization of thiophene derivatives?
Q. Advanced
- Dynamic NMR : Resolves overlapping signals caused by rotational isomers (e.g., ester groups) by analyzing temperature-dependent spectra .
- 2D-COSY/HSQC : Assigns coupled protons and quaternary carbons, clarifying ambiguities in crowded aromatic regions .
- Crystallographic Validation : Cross-references NMR/HRMS data with XRD bond lengths (±0.02 Å accuracy) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
